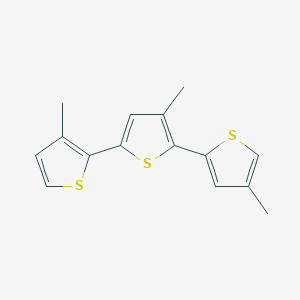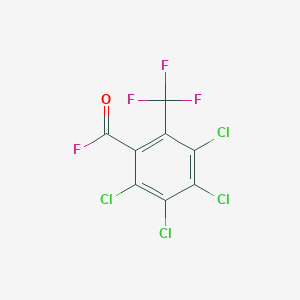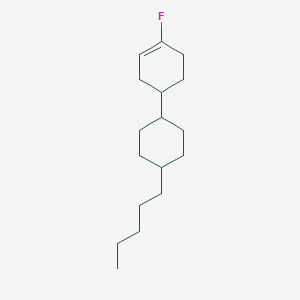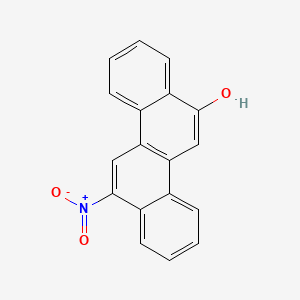![molecular formula C17H31NO5Si B14289106 1-({11-[Hydroxy(dimethyl)silyl]undecanoyl}oxy)pyrrolidine-2,5-dione CAS No. 139764-43-5](/img/structure/B14289106.png)
1-({11-[Hydroxy(dimethyl)silyl]undecanoyl}oxy)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-({11-[Hydroxy(dimethyl)silyl]undecanoyl}oxy)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core with a hydroxy(dimethyl)silyl group attached to an undecanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-({11-[Hydroxy(dimethyl)silyl]undecanoyl}oxy)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the pyrrolidine-2,5-dione core. This can be achieved through the reaction of maleic anhydride with ammonia or an amine, followed by cyclization. The hydroxy(dimethyl)silyl group can be introduced via a hydrosilylation reaction, where a hydrosilane reacts with an alkene in the presence of a catalyst, such as platinum or rhodium complexes.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-({11-[Hydroxy(dimethyl)silyl]undecanoyl}oxy)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione core can be reduced to form alcohols.
Substitution: The silyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl groups can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-({11-[Hydroxy(dimethyl)silyl]undecanoyl}oxy)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: The compound’s ability to undergo various chemical reactions makes it useful in the design of pharmaceuticals.
Industry: It can be utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-({11-[Hydroxy(dimethyl)silyl]undecanoyl}oxy)pyrrolidine-2,5-dione exerts its effects involves its interaction with molecular targets and pathways. The hydroxy(dimethyl)silyl group can form hydrogen bonds with biological molecules, while the pyrrolidine-2,5-dione core can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Hydroxy(dimethyl)silyl)undecanoic acid: Similar structure but lacks the pyrrolidine-2,5-dione core.
Pyrrolidine-2,5-dione: Core structure without the hydroxy(dimethyl)silyl group.
11-(Hydroxy(dimethyl)silyl)undecanoic acid: Similar structure but lacks the pyrrolidine-2,5-dione core.
Uniqueness
1-({11-[Hydroxy(dimethyl)silyl]undecanoyl}oxy)pyrrolidine-2,5-dione is unique due to the combination of the pyrrolidine-2,5-dione core and the hydroxy(dimethyl)silyl group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
139764-43-5 |
|---|---|
Molekularformel |
C17H31NO5Si |
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 11-[hydroxy(dimethyl)silyl]undecanoate |
InChI |
InChI=1S/C17H31NO5Si/c1-24(2,22)14-10-8-6-4-3-5-7-9-11-17(21)23-18-15(19)12-13-16(18)20/h22H,3-14H2,1-2H3 |
InChI-Schlüssel |
ZJEWARZMSBRRPO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCCCCCCCCCC(=O)ON1C(=O)CCC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


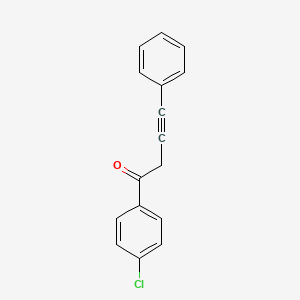

![[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane](/img/structure/B14289046.png)
![4-[2-(3-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B14289054.png)

![6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol](/img/structure/B14289057.png)
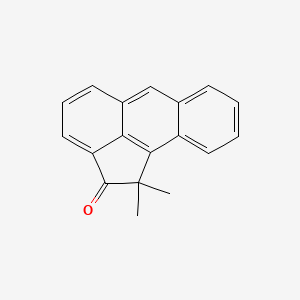
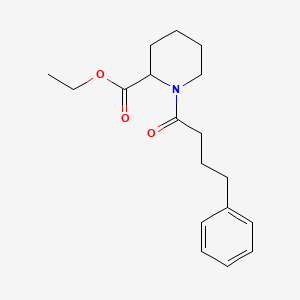
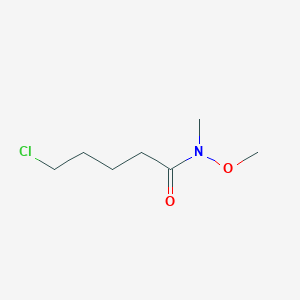
![Benzonitrile, 4-[(4-aminophenyl)ethynyl]-](/img/structure/B14289064.png)
